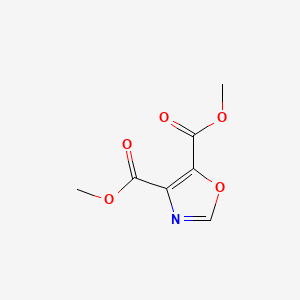

Dimethyl 1,3-oxazole-4,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

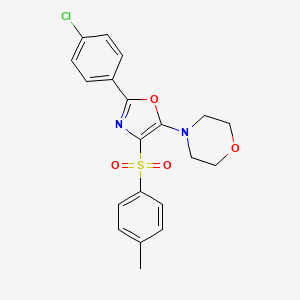

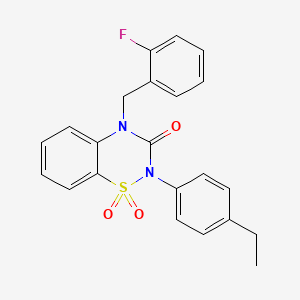

Dimethyl 1,3-oxazole-4,5-dicarboxylate is a chemical compound with the molecular formula C7H7NO5 . It has a molecular weight of 185.14 .

Synthesis Analysis

The synthesis of 1,3-oxazoles, including Dimethyl 1,3-oxazole-4,5-dicarboxylate, involves several methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the reaction of arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .Molecular Structure Analysis

The molecular structure of Dimethyl 1,3-oxazole-4,5-dicarboxylate can be represented by the SMILES notation: COC(=O)c1c(ocn1)C(=O)OC . The InChI code for the compound is 1S/C7H7NO5/c1-11-6(9)4-5(7(10)12-2)13-3-8-4/h3H,1-2H3 .Chemical Reactions Analysis

The reactions of Dimethyl 1,3-oxazole-4,5-dicarboxylate with primary amines are accompanied by cleavage of the oxazole ring with the formation of the corresponding enamino nitriles .Physical And Chemical Properties Analysis

Dimethyl 1,3-oxazole-4,5-dicarboxylate is a stable liquid at room temperature . It has a molecular weight of 185.14 .Applications De Recherche Scientifique

Pharmacological Activities

1,3,4-Oxadiazole derivatives have a broad spectrum of pharmacological activities . They exhibit antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They are also used as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

Drug Development

1,3,4-Oxadiazole has become an important construction motif for the development of new drugs . Two examples of compounds containing the 1,3,4-oxadiazole unit currently used in clinical medicine are Raltegravir®, an antiretroviral drug, and Zibotentan®, an anticancer agent .

Synthesis Methods

Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry . The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Use of Magnetic Nanocatalysts

During the last decade, chemistry science, especially organic synthesis, witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . A series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .

Biological and Medicinal Properties

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The presence of an oxazole ring in these drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects .

Herbicidal Activity

Some oxazole derivatives have been studied for their potential use as pre-emergence upland herbicides . The structural optimization of a 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole was the core structure of this study .

Mécanisme D'action

Target of Action

Dimethyl 1,3-oxazole-4,5-dicarboxylate is a heterocyclic compound Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .

Mode of Action

Oxazole derivatives are known to interact with various biological targets based on their chemical diversity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives are known to affect a variety of biological pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 18514 , which could potentially influence its bioavailability.

Result of Action

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Action Environment

It’s worth noting that the compound is stable at room temperature .

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl 1,3-oxazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5/c1-11-6(9)4-5(7(10)12-2)13-3-8-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRDBSFJJDATFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 1,3-oxazole-4,5-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)

![3-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2381738.png)

![2,4,6-Trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2381740.png)

![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)